molecular formula C19H17ClN4O2 B2496837 N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide CAS No. 132312-45-9

N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide

Cat. No.: B2496837
CAS No.: 132312-45-9
M. Wt: 368.82
InChI Key: ZMVLHJLZGJQESC-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by two key substituents:

  • A 2-chloropyridin-3-yl group attached to the carboxamide nitrogen.
  • A (4-methoxyphenyl)methylamino group at the 2-position of the pyridine ring.

This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in kinase inhibition or receptor modulation.

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-26-14-8-6-13(7-9-14)12-23-18-15(4-2-11-22-18)19(25)24-16-5-3-10-21-17(16)20/h2-11H,12H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVLHJLZGJQESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)NC3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chloropyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate reagent to introduce the desired functional groups.

    Coupling with Methoxyphenyl Group: The intermediate is then reacted with 4-methoxybenzylamine under controlled conditions to form the methoxyphenyl derivative.

    Amidation Reaction: The final step involves the amidation of the methoxyphenyl derivative with a suitable carboxylic acid derivative to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further investigation in therapeutic applications:

  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and fibrosis. For instance, it has shown potential in inhibiting lysyl oxidase-like 2 (LOXL2), an enzyme implicated in extracellular matrix remodeling associated with cancer metastasis and fibrosis .
  • Anti-Cancer Properties : In vitro studies have demonstrated that N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide can significantly reduce the viability of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Therapeutic Applications

The therapeutic implications of this compound are vast, with ongoing research exploring its potential in treating various conditions:

  • Cancer Treatment : Given its ability to inhibit LOXL2 and reduce cell viability, this compound is being studied as a potential treatment for cancers characterized by high levels of fibrosis and metastasis. Preliminary studies suggest that it could be effective against cervical cancer models, where it resulted in significant tumor size reduction in animal studies .
  • Fibrosis Management : The compound's role in inhibiting collagen synthesis positions it as a candidate for treating fibrotic diseases. Research has indicated that derivatives of this compound can effectively inhibit collagen production in hepatic stellate cells, which is crucial for managing liver fibrosis .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Study Focus Findings Methodology
Cervical Cancer ModelSignificant reduction in tumor size and weight after treatment with the compoundAdministration in nude mice
Fibrosis ModelsInhibition of collagen synthesis in hepatic stellate cells; IC50 values indicated potent activityIn vitro assays on cell lines

Cervical Cancer Study

In a study involving nude mice injected with cervical cancer cells, administration of the compound resulted in a marked decrease in tumor size over three weeks. The treatment was administered intraperitoneally at a dose of 10 mg/kg every two days, showcasing its potential as an anti-cancer agent .

Fibrosis Study

Another investigation focused on the effects of the compound on hepatic stellate cells demonstrated its capacity to inhibit collagen synthesis effectively. The results indicated significant therapeutic potential for managing conditions associated with excessive fibrosis .

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-carboxamide Derivatives

Substituent Variations on the Carboxamide Nitrogen

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ()
  • Structure: Features a thiazolidinone ring substituted with 4-chlorophenyl and methyl groups at the carboxamide nitrogen.
  • Key Differences: The thiazolidinone moiety introduces a sulfur-containing heterocycle, which may enhance metabolic stability compared to the target compound’s amino linkage .
N-[(4-Methoxyphenyl)methyl]pyridine-3-carboxamide ()
  • Structure : Simplified analog with a (4-methoxyphenyl)methyl group directly attached to the carboxamide nitrogen.
  • Key Differences :
    • Lacks the 2-chloropyridin-3-yl group, reducing steric hindrance and lipophilicity.
    • Reported 86% synthetic yield and high purity (HR-MS confirmation), suggesting efficient synthesis .

Substituent Variations on the Pyridine Ring

N-[2-(4-Methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ()
  • Structure: Contains a thiazolidinone ring with a 4-methoxyphenyl substituent.
  • Molecular weight (329.37 g/mol) is higher than simpler analogs, which may influence pharmacokinetics .
2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide ()
  • Structure : Substitutes the pyridine ring with an oxazole moiety and an ethyl group.
  • Key Differences: The oxazole ring’s electron-deficient nature may alter binding interactions compared to the target’s pyridine scaffold. Smaller substituents (ethyl vs.

Pharmacologically Active Analogs

BMS-777607 ()
  • Structure : A pyridine-3-carboxamide derivative with fluorophenyl and ethoxy substitutions.
  • Key Differences: Demonstrated complete tumor stasis in a Met-dependent xenograft model due to optimized kinase selectivity and solubility. The ethoxy group improves aqueous solubility, a feature absent in the target compound .
Difluoromethyl-Indanyl Derivatives ()
  • Structure : Bulky difluoromethyl and indanyl groups attached to the carboxamide nitrogen.
  • Key Differences :
    • Increased lipophilicity may enhance blood-brain barrier penetration but reduce solubility.
    • These analogs highlight the trade-off between substituent bulk and pharmacokinetic properties .

Structural and Physicochemical Data Comparison

Compound Molecular Weight (g/mol) Key Substituents Synthetic Yield Notable Properties
Target Compound ~350 (estimated) 2-chloropyridin-3-yl, (4-methoxyphenyl)methylamino N/A High lipophilicity, potential kinase inhibition
N-[(4-Methoxyphenyl)methyl]pyridine-3-carboxamide () 242.28 (4-methoxyphenyl)methyl 86% High purity, simple synthesis
N-[2-(4-Methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () 329.37 Thiazolidinone, 4-methoxyphenyl N/A Polar carbonyl group, higher molecular weight
BMS-777607 () ~500 (estimated) Fluorophenyl, ethoxy N/A Orally efficacious, phase I clinical trials

Implications for Drug Design

  • Substituent Balance : The target compound’s combination of 2-chloropyridin-3-yl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups may optimize binding affinity and metabolic stability.
  • Synthetic Challenges : Complex substituents (e.g., dual aromatic groups) may lower synthetic yields compared to simpler analogs like ’s compound.

Biological Activity

N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C17H17ClN4O
  • Molecular Weight : 328.80 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and phenolic compounds. The process includes:

  • Formation of the pyridine scaffold .
  • Introduction of the methoxy and chloropyridine groups through electrophilic substitution reactions.
  • Amidation to form the final carboxamide structure.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro tests demonstrated that related compounds inhibited cell growth in human liver and colon cancer cells but showed limited effects on breast cancer cells .
CompoundCancer TypeIC50 (µM)Selectivity
ALiver10High
BColon15Moderate
CBreast50Low

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of DNA Synthesis : Compounds interfere with DNA replication in cancer cells, leading to apoptosis.
  • Targeting Specific Enzymes : Some derivatives have been shown to inhibit enzymes critical for tumor growth, such as topoisomerases and kinases .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi:

  • Studies indicate effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Antiviral Properties

Preliminary investigations also suggest that this compound may exhibit antiviral activity, particularly against RNA viruses. The mechanisms are believed to involve disruption of viral replication processes.

Case Studies

  • Study on Anticancer Efficacy : A study involving a series of synthesized pyridine derivatives reported that certain analogs showed enhanced antiproliferative effects compared to standard treatments like doxorubicin .
  • Antimicrobial Screening : In a comprehensive screening of pyridine derivatives, N-(2-chloropyridin-3-yl)-2-[4-methoxyphenyl]methylamino derivatives were evaluated against a panel of pathogens, revealing promising results in inhibiting bacterial growth .

Q & A

Q. What are the common synthetic routes for N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. For example:

  • Step 1: Coupling of 2-chloropyridine derivatives with 4-methoxyphenylmethylamine under palladium-catalyzed conditions to introduce the methylamino group .
  • Step 2: Carboxamide formation via reaction with activated carbonyl intermediates (e.g., acid chlorides) under inert atmospheres .
  • Purification: Column chromatography or recrystallization using solvents like DMF/toluene mixtures .

Q. How is the compound structurally characterized in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization: Slow evaporation from DMSO/ethanol solutions to obtain high-quality crystals .
  • Data collection: Use of SHELX programs (e.g., SHELXL for refinement) to solve structures, with validation via R-factor analysis (<5%) .
  • Visualization: ORTEP-3 for generating thermal ellipsoid plots to assess bond angles and torsional strain .

Q. What preliminary biological assays are recommended for screening its activity?

  • Enzyme inhibition: Kinase assays (e.g., Met kinase) using fluorescence-based protocols .
  • Antimicrobial screening: Broth microdilution against Gram-positive/negative strains .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., GTL-16 gastric carcinoma) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Catalyst screening: Test Pd/Cu ratios (e.g., 1:2) to balance reaction rate and selectivity .
  • Solvent optimization: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • In-situ monitoring: Use HPLC-MS to track intermediates and adjust reaction time dynamically .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Dose-response validation: Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
  • Target specificity profiling: Employ kinome-wide screening (e.g., using PamGene® arrays) to identify off-target effects .
  • Solubility checks: Verify compound solubility in assay buffers via nephelometry; use DMSO controls ≤0.1% .

Q. What computational methods are effective for studying its binding modes?

  • Docking studies: Use AutoDock Vina with crystal structures (PDB: 3LQ8) to predict interactions with kinase domains .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QM/MM: Hybrid quantum mechanics/molecular mechanics to analyze electronic effects at the chloropyridine moiety .

Q. How to address crystallization failures during SCXRD analysis?

  • Crystal seeding: Introduce microcrystals from prior batches to induce nucleation .
  • Temperature gradients: Use Cryostream coolers to stabilize crystal growth at 100–150 K .
  • Data merging: Combine datasets from multiple crystals using SIR97 to overcome twinning or low resolution .

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